molecular formula C31H35N3O5 B11628456 Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Katalognummer: B11628456
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: LATMPUYNIQPHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative fused with a pyrazole moiety. Structurally, it consists of a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, ethoxycarbonyl groups at positions 3 and 5, and a 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent at position 2. Its synthesis typically involves multicomponent cyclocondensation reactions of ethyl acetoacetate, substituted pyrazole-4-carboxaldehydes, and ammonium acetate, followed by oxidation using agents like HTIB (Hydroxy(tosyloxy)iodobenzene) .

Crystallographic studies of analogous compounds, such as dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (), reveal planar dihydropyridine rings and hydrogen-bonding networks that stabilize the crystal lattice .

Eigenschaften

Molekularformel

C31H35N3O5

Molekulargewicht

529.6 g/mol

IUPAC-Name

diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H35N3O5/c1-6-18-39-24-16-14-22(15-17-24)29-25(19-34(33-29)23-12-10-9-11-13-23)28-26(30(35)37-7-2)20(4)32-21(5)27(28)31(36)38-8-3/h9-17,19,28,32H,6-8,18H2,1-5H3

InChI-Schlüssel

LATMPUYNIQPHEG-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Sie kann oxidiert werden, um Pyridinderivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydropyridinderivate umwandeln.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 4-Position des Pyrazolrings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Diethyl-2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridindicarboxylat beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, die Aktivität bestimmter Enzyme zu hemmen, wie z. B. Cyclooxygenase (COX), die eine Rolle in der Entzündungsreaktion spielt. Die Struktur der Verbindung ermöglicht es ihr, an das aktive Zentrum dieser Enzyme zu binden, wodurch deren Aktivität blockiert und Entzündungen reduziert werden.

Wirkmechanismus

The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity : The 4-propoxyphenyl group in the target compound increases lipophilicity compared to methyl or unsubstituted phenyl groups, which may enhance pharmacokinetic properties .
  • Hydrogen Bonding : Analogues like the dimethyl derivative () exhibit intermolecular C–H···O interactions, critical for crystal packing . The propoxyphenyl group may introduce additional van der Waals interactions.
  • Bioactivity: Pyrazole substituents significantly influence antimicrobial potency. For instance, 3-chloroaryl derivatives (e.g., 2c in ) show higher activity than methyl-substituted counterparts .

Yield Comparison :

  • The unsubstituted phenyl derivative (2a) yields ~75–80% .
  • Bulky substituents (e.g., 4-propoxyphenyl) may reduce yields due to steric hindrance, though specific data for the target compound are unavailable.

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds (e.g., ) reveal:

  • Planarity : The dihydropyridine ring adopts a boat conformation, with puckering parameters (q, θ) consistent with Cremer-Pople analysis .
  • Hydrogen Bonding : N–H···O and C–H···O interactions dominate, forming R₂²(8) motifs (). The 4-propoxyphenyl group’s ether oxygen may participate in weak C–H···O bonds, altering packing efficiency.

Research Findings and Limitations

Antimicrobial Activity

While the target compound’s antimicrobial activity remains unstudied, structural analogues exhibit:

  • Bacterial Inhibition : MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Moderate efficacy against Candida albicans (MIC ~50–200 µg/mL) .

Calcium Channel Binding

DHP derivatives with electron-withdrawing groups (e.g., –NO₂) show higher calcium channel affinity. The target compound’s 4-propoxyphenyl group (electron-donating) may reduce binding compared to commercial drugs like amlodipine .

Biologische Aktivität

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a dihydropyridine core and multiple functional groups that may contribute to its biological activity. The molecular formula is C23H30N2O4C_{23}H_{30}N_2O_4, and it possesses distinct chemical properties that influence its interactions within biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that the compound may have anticancer properties. In vitro evaluations against various cancer cell lines demonstrated a moderate level of activity, with growth inhibition ranging from 92.48% to 126.61% at a concentration of 10 µM .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes associated with various pathological conditions. For instance, it may interact with phospholipases, which are important in cellular signaling and membrane dynamics .

The mechanisms through which diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study assessed the anticancer activity of the compound across a panel of approximately sixty cancer cell lines. The results indicated varying levels of efficacy, suggesting that the compound's structure may influence its activity against specific cancer types .
  • Pharmacological Screening : Another research effort focused on screening a library of compounds for PLA2G15 inhibition. The results indicated that diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate could be a candidate for further exploration in drug development due to its inhibitory effects on this enzyme .

Data Tables

StudyActivity AssessedResults
In Vitro Anticancer ActivityGrowth inhibition in cancer cell lines92.48% - 126.61% at 10 µM
Enzyme Inhibition StudyPLA2G15 inhibitionConfirmed inhibition with potential for phospholipidosis prediction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.